Cas no 2679926-35-1 ((1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid)

(1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid
- EN300-28274150
- 2679926-35-1
-
- MDL: MFCD32836478
- インチ: 1S/C8H8F3NO3/c9-8(10,11)7(15)12-5-2-1-4(3-5)6(13)14/h1-2,4-5H,3H2,(H,12,15)(H,13,14)/t4-,5+/m0/s1
- InChIKey: SXIWDMLPQWBWOB-CRCLSJGQSA-N
- ほほえんだ: FC(C(N[C@@H]1C=C[C@H](C(=O)O)C1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 223.04562760g/mol
- どういたいしつりょう: 223.04562760g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1
(1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274150-0.25g |
(1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid |
2679926-35-1 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28274150-0.5g |
(1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid |
2679926-35-1 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28274150-2.5g |
(1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid |
2679926-35-1 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28274150-1g |
(1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid |
2679926-35-1 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28274150-5g |
(1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid |
2679926-35-1 | 5g |
$1572.0 | 2023-09-09 | ||
Enamine | EN300-28274150-10.0g |
(1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid |
2679926-35-1 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28274150-10g |
(1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid |
2679926-35-1 | 10g |
$2331.0 | 2023-09-09 | ||
Enamine | EN300-28274150-0.1g |
(1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid |
2679926-35-1 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28274150-5.0g |
(1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid |
2679926-35-1 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28274150-1.0g |
(1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid |
2679926-35-1 | 95.0% | 1.0g |
$541.0 | 2025-03-19 |
(1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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(1R,4S)-4-(2,2,2-trifluoroacetamido)cyclopent-2-ene-1-carboxylic acidに関する追加情報
(1R,4S)-4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic Acid: A Comprehensive Overview
(1R,4S)-4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid, identified by the CAS number 2679926-35-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its potential applications in drug discovery and material science. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, making it more accessible for research purposes.
The structure of (1R,4S)-4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid comprises a cyclopentene ring with specific stereochemical configurations at positions 1 and 4. The presence of a trifluoroacetamide group at position 4 and a carboxylic acid group at position 1 introduces unique electronic and steric properties to the molecule. These features make it an attractive candidate for studying bioavailability and pharmacokinetics in preclinical models.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. For instance, research published in Journal of Medicinal Chemistry demonstrated that (1R,4S)-4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid exhibits promising activity against certain enzymes implicated in neurodegenerative diseases. The trifluoroacetamide group was found to enhance the compound's ability to cross the blood-brain barrier, a critical factor for central nervous system-targeted therapies.
In addition to its pharmacological applications, this compound has also been explored in materials science. Its cyclopentene ring structure provides a platform for the development of novel polymers with tailored mechanical properties. A study in Macromolecules reported that incorporating this compound into polymer networks significantly improved their thermal stability and mechanical strength.
The synthesis of (1R,4S)-4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid involves a multi-step process that includes asymmetric catalysis and fluorination reactions. Researchers have optimized these steps to achieve high yields and enantioselectivity. For example, the use of chiral ligands in palladium-catalyzed couplings has been shown to enhance the stereochemical control during synthesis.
Moreover, computational studies have provided insights into the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations revealed that the trifluoroacetamide group significantly alters the electron distribution within the molecule, enhancing its reactivity towards nucleophilic attacks. This understanding has facilitated the design of more efficient synthetic pathways and reaction conditions.
In terms of safety and handling, it is important to note that while this compound is not classified as a hazardous material under current regulations (e.g., not listed as a dangerous good or controlled substance), proper laboratory practices should always be followed when working with chemical compounds. This includes wearing appropriate personal protective equipment (PPE) and ensuring adequate ventilation in the workspace.
The future prospects for (1R,4S)-4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid are promising. Ongoing research aims to further elucidate its biological activity profiles and explore its potential applications in areas such as oncology and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical settings.
In conclusion, (1R,4S)-4-(Trifluoroacetamido)cyclopentene carboxylic acid (CAS No: 267992635) represents a valuable addition to the arsenal of compounds available for drug discovery and materials innovation. Its unique structural features and versatile functional groups make it an ideal candidate for further exploration across multiple disciplines.
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